
Dinitrophenyl-4-aminobenzoylglutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinitrophenyl-4-aminobenzoylglutamate is a complex organic compound with the molecular formula C18H16N4O9 It is characterized by the presence of dinitrophenyl and aminobenzoyl groups attached to a glutamate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dinitrophenyl-4-aminobenzoylglutamate typically involves multiple steps, starting with the nitration of phenol to produce dinitrophenol. This is followed by the coupling of dinitrophenol with aminobenzoylglutamate under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dinitrophenyl-4-aminobenzoylglutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Nucleophilic aromatic substitution reactions can occur, where nucleophiles replace the nitro groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with different oxidation states, while reduction can produce amino-substituted derivatives.
Applications De Recherche Scientifique
Dinitrophenyl-4-aminobenzoylglutamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard for analytical techniques.
Biology: The compound is employed in studies involving protein labeling and detection, as it can form stable conjugates with proteins.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the field of targeted drug delivery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Dinitrophenyl-4-aminobenzoylglutamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include oxidative phosphorylation, signal transduction, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: A related compound known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
4-Aminobenzoic Acid: Shares the aminobenzoyl group and is used in the synthesis of folic acid and other pharmaceuticals.
Glutamic Acid: The backbone of Dinitrophenyl-4-aminobenzoylglutamate, widely known for its role in neurotransmission and protein synthesis.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
52494-04-9 |
|---|---|
Formule moléculaire |
C18H16N4O9 |
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
(2S)-2-[[4-(2,4-dinitroanilino)benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H16N4O9/c23-16(24)8-7-14(18(26)27)20-17(25)10-1-3-11(4-2-10)19-13-6-5-12(21(28)29)9-15(13)22(30)31/h1-6,9,14,19H,7-8H2,(H,20,25)(H,23,24)(H,26,27)/t14-/m0/s1 |
Clé InChI |
ZJBJMLQWZNQFFE-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


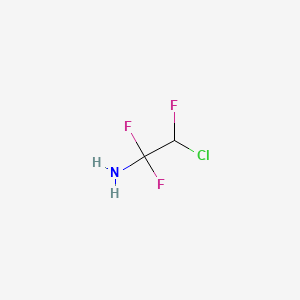
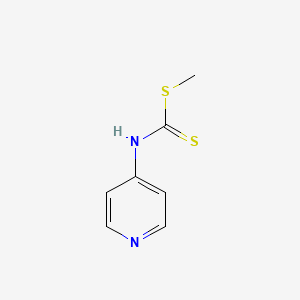

![S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine](/img/structure/B14656389.png)

![2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14656401.png)
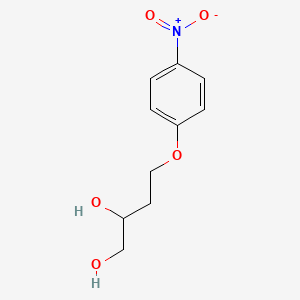
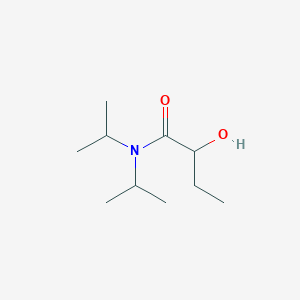
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)
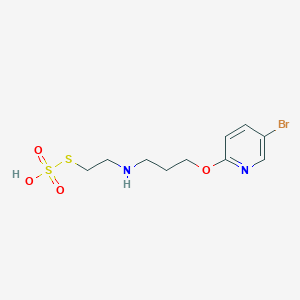
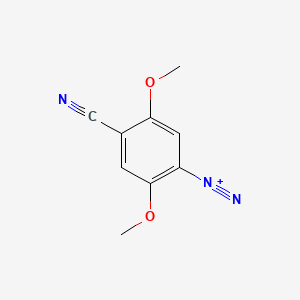
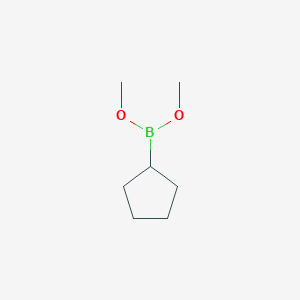

![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
